Triphenylsilanethiol--pyridine (1/1)
Description
Triphenylsilanethiol–pyridine (1/1) is a compound that combines the properties of triphenylsilanethiol and pyridine. Triphenylsilanethiol is an organosilicon compound with a thiol group, while pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two compounds results in a unique compound with distinct chemical and physical properties.
Properties
CAS No. |
61550-18-3 |
|---|---|
Molecular Formula |
C23H21NSSi |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
pyridine;triphenyl(sulfanyl)silane |
InChI |
InChI=1S/C18H16SSi.C5H5N/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1/h1-15,19H;1-5H |
InChI Key |
XINJRCPJUSXWBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S.C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsilanethiol–pyridine (1/1) typically involves the reaction of triphenylsilanethiol with pyridine under controlled conditions. One common method is to dissolve triphenylsilanethiol in an organic solvent such as dichloromethane, followed by the addition of pyridine. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of triphenylsilanethiol–pyridine (1/1) may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent systems. Additionally, continuous flow reactors may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Triphenylsilanethiol–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The thiol group in triphenylsilanethiol can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Silane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Triphenylsilanethiol–pyridine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized silanes.
Mechanism of Action
The mechanism of action of triphenylsilanethiol–pyridine (1/1) involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers, while the pyridine ring can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: An organosilicon compound with similar structural features but lacking the thiol group.
Thiophenol: A compound with a thiol group attached to a benzene ring, similar to the thiol group in triphenylsilanethiol.
Pyridine Derivatives: Compounds with various substituents on the pyridine ring, such as picoline and lutidine.
Uniqueness
Triphenylsilanethiol–pyridine (1/1) is unique due to the combination of the thiol group and the pyridine ring, which imparts distinct chemical reactivity and potential applications. The presence of both organosilicon and heterocyclic components makes it a versatile compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
